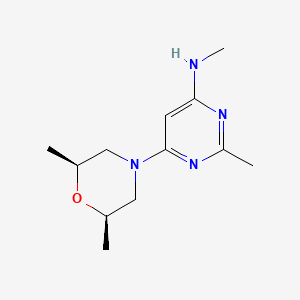

![molecular formula C9H12N2O3 B1474730 2-乙基-2,4,6,7-四氢吡喃并[4,3-c]吡唑-3-羧酸 CAS No. 1783639-20-2](/img/structure/B1474730.png)

2-乙基-2,4,6,7-四氢吡喃并[4,3-c]吡唑-3-羧酸

描述

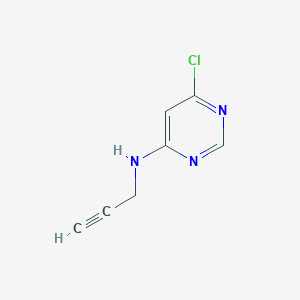

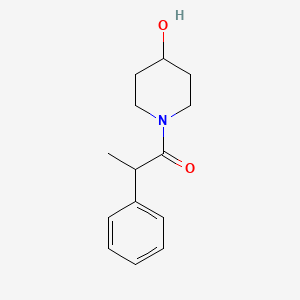

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 . It is a light yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of pyrano[4,3-c]pyrazoles involves various methods, including green approaches, nanoparticulate catalysts, microwave irradiation, ultrasonic irradiations, and other catalysts . The reagents commonly used in these syntheses include pyrazolones, benzylidenemalononitrile, hydrazines, β-ketoesters, malononitrile, aldehydes, and ketones .Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is characterized by a five-membered ring structure with adjacent nitrogen atoms . The quantum yield of similar compounds increases at acidic pH without substantial shifts in emission maxima, which are observed to be in the 435–447 nm range .Chemical Reactions Analysis

The chemical reactions involving pyrano[4,3-c]pyrazoles are diverse and can be influenced by various factors. For instance, the quantum yield of certain compounds bearing a phenyl substituent at the 7-position increases at acidic pH .Physical and Chemical Properties Analysis

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a light yellow solid . It has a molecular weight of 196.21 and is stored at temperatures between 0-5°C .科学研究应用

稠合吡唑的合成

5-和 3-三氟甲磺酸氧基-1H-吡唑-4-羧酸乙酯已被用作交叉偶联反应中的前体,以获得炔基吡唑,这些炔基吡唑环化后会产生稠合吡唑,例如吡喃并[4,3-c]吡唑-4-酮。这些化合物因其潜在的药物应用和作为有机合成中的中间体而受到关注 (Eglė Arbačiauskienė 等人,2011 年)。

面向多样性的合成

已合成了一系列结构多样的四氢吡喃,包括通过点击化学反应与三唑取代的那些。这项研究突出了这些化合物生成广泛非天然产物用于生物筛选的多功能性,为发现新型生物活性化合物提供了丰富的资源 (Nilesh Zaware 等人,2011 年)。

新型杂环产物

据报道,通过吡唑-5-胺衍生物与活化的羰基的缩合,合成了新型的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产物。该方法提供了获得新的 N-稠合杂环产物的途径,为在化学和药理学各个领域进一步研究和开发提供了多种可用的化合物 (Aseyeh Ghaedi 等人,2015 年)。

绿色合成方法

研究还集中在无溶剂条件下绿色合成吡喃并[2,3-c]-吡唑和吡唑并[1,5-a]嘧啶,突出了这些方法的环境效益。此类方法不仅有助于化学合成可持续性,还扩展了合成杂环化合物的工具包 (H. Al-Matar 等人,2010 年)。

晶体结构分析

已确定了乙基 6-氨基-5-氰基-4-(4-氟苯基)-2,4-二氢吡喃并[2,3-c]吡唑-3-羧酸盐的晶体结构,为这些化合物的分子构型和相互作用提供了宝贵的见解。此类分析对于理解这些分子在材料科学和药物设计中的性质和潜在应用至关重要 (B. Kumar 等人,2018 年)。

作用机制

While the specific mechanism of action for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological activities. They have been found in naturally occurring compounds and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

未来方向

The field of pyrano[4,3-c]pyrazoles synthesis has seen significant progress in recent years, particularly with the integration of green methodologies . Future research directions include further exploration of eco-friendly and resource-efficient synthetic methodologies, as well as continued investigation into the biological activities of pyrano[4,3-c]pyrazole derivatives .

属性

IUPAC Name |

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZHEJBASLCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2COCCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474647.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1474662.png)

![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)

![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)